The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazolidinone core, which is known for various biological activities. This compound is classified under small molecules and has a molecular formula of with a molecular weight of approximately 325.38 g/mol .
The synthesis of this compound typically involves several steps, focusing on the formation of the thiazolidinone ring and the introduction of the fluorophenyl and methoxyindole groups.
Technical details regarding specific reaction conditions, catalysts, and yields would require further literature review or experimental data .
The molecular structure of this compound can be represented using various chemical notation systems, including SMILES and InChI formats:
CC(=O)N(Cc1ccc(F)cc1)C(=S)C(=O)N2C(C(=S)C(=O)N(C2)C=C)C=N
InChI=1S/C14H12FNO3S2/c1-10(16)15(11-5-3-12(17)18)6-4-8(19)7-9(11)14(20)21/h3-5,10H,6H2,1-2H3/b8-6+
The compound exhibits specific stereochemistry as indicated by its (5Z) configuration, which influences its biological activity and interaction with biological targets .
The compound is expected to participate in various chemical reactions typical of thiazolidinones and amides:
These reactions are crucial for understanding its reactivity profile in biological systems .
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Quantitative data on binding affinities or inhibitory constants would provide deeper insights into its pharmacological profile .
Relevant data such as melting point, boiling point, and partition coefficients would be necessary for comprehensive characterization .
This compound has potential applications in various scientific fields:
Further exploration through clinical trials could validate its therapeutic potential .
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: